

Technical Guide: Binding Affinity of AT1 for BRD4 Bromodomains

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| Compound of Interest | | |
|----------------------|-------------------|-----------|
| Compound Name: | BRD4 degrader AT1 | |
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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the binding affinity of ligands, with a focus on the Proteolysis Targeting Chimera (PROTAC) AT1, for the bromodomains of Bromodomain-containing protein 4 (BRD4). It includes quantitative data for representative BRD4 ligands, detailed experimental methodologies, and visualizations of pathways and workflows.

Introduction to BRD4 and the AT1 Degrader

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] It plays a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific genomic loci.[3][4] [5] BRD4 possesses two highly conserved N-terminal bromodomains, BD1 and BD2, which are the primary sites of interaction with acetylated proteins and are major targets for therapeutic intervention in diseases like cancer and inflammation.[4][6][7]

AT1 is a small-molecule PROTAC designed to specifically target BRD4 for degradation.[1] Unlike traditional inhibitors that merely block the function of a protein, PROTACs like AT1 induce the selective removal of the target protein from the cell. They achieve this by acting as a bridge between the target protein (BRD4) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. Understanding the



binding affinity of the BRD4-targeting component of AT1 to its bromodomains is fundamental to characterizing its potency and selectivity.

Quantitative Analysis of Ligand Binding to BRD4 Bromodomains

The binding affinity of a ligand to its target is a critical parameter in drug development, typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While AT1 is established as a BRD4 degrader, specific quantitative binding affinity data for its warhead to the individual BRD4 bromodomains is not available in the provided search results.

However, to provide a clear context for the range and methods of affinity measurement for BRD4-targeting compounds, the table below summarizes data for other well-characterized BRD4 inhibitors.

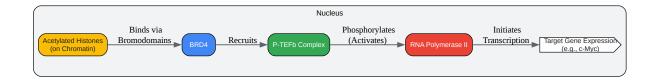
| Compound | Target Domain(s) | Assay Method | Affinity Metric | Value | Reference |
|-------------|---------------------|--|--------------------|-------------|-----------|
| JQ1 | BRD4 BD1 | AlphaScreen | IC50 | 77 nM | [4][8] |
| BRD4 BD2 | AlphaScreen | IC50 | 33 nM | [4][8] | |
| BI-2536 | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 37 ± 3 nM | [9] |
| TG-101209 | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 123 ± 18 nM | [9] |
| Resveratrol | BRD4 BD1 | Isothermal Titration Calorimetry (ITC) | Kd | 6.6 μM | [10] |

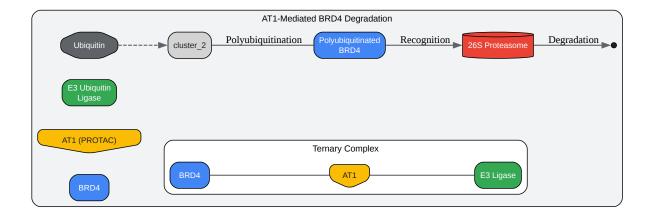
Signaling Pathways and Mechanism of Action



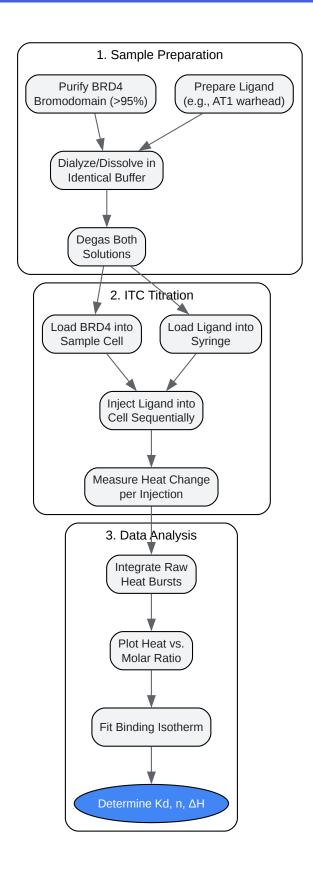
Native BRD4 Signaling Pathway

BRD4 functions by recognizing and binding to acetylated histones at promoter and enhancer regions. This binding event serves as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[7] The P-TEFb complex then phosphorylates RNA Polymerase II, stimulating transcriptional elongation and subsequent gene expression, particularly of oncogenes like c-Myc.[7][11]

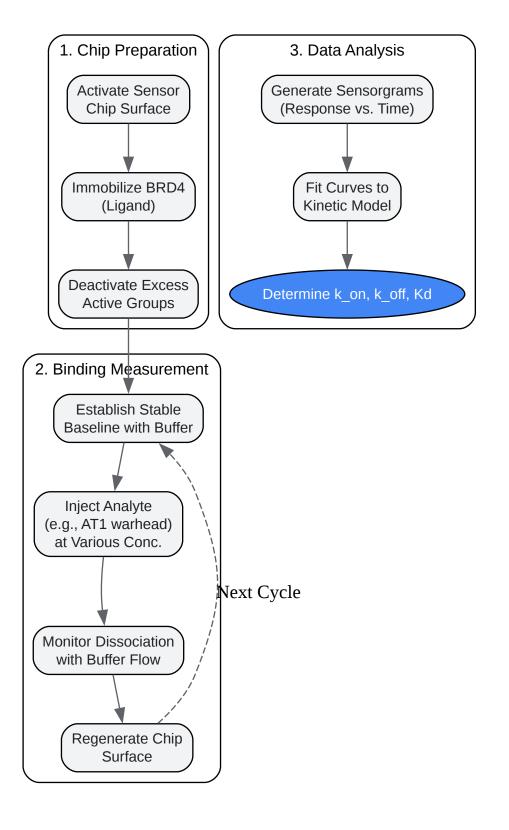




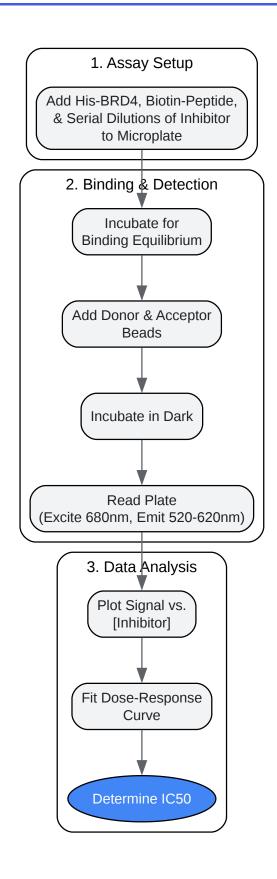












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